molecular formula C20H16BrN3O3 B10870430 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one

2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B10870430
M. Wt: 426.3 g/mol
InChI Key: XUGVRSLJPXIMHI-PTNGSMBKSA-N
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Description

2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then brominated to introduce the bromo group.

The quinazolinone moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives . The final step involves the condensation of the brominated indole derivative with the quinazolinone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Quinazolinone derivatives: Compounds with similar quinazolinone moiety.

Uniqueness

2-[(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]-3-(3-HYDROXYPROPYL)-4(3H)-QUINAZOLINONE is unique due to the combination of the indole and quinazolinone moieties, which imparts distinct biological activities and chemical properties. This combination allows for a wide range of applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16BrN3O3

Molecular Weight

426.3 g/mol

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)quinazolin-4-one

InChI

InChI=1S/C20H16BrN3O3/c21-12-6-7-17-14(10-12)15(19(26)23-17)11-18-22-16-5-2-1-4-13(16)20(27)24(18)8-3-9-25/h1-2,4-7,10-11,25H,3,8-9H2,(H,23,26)/b15-11-

InChI Key

XUGVRSLJPXIMHI-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)CCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)CCCO

Origin of Product

United States

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